molecular formula C10H16Cl2N2S B598796 4-(Piperidin-3-ylthio)pyridine dihydrochloride CAS No. 1198283-96-3

4-(Piperidin-3-ylthio)pyridine dihydrochloride

Cat. No.: B598796
CAS No.: 1198283-96-3
M. Wt: 267.212
InChI Key: CXCKWTJWDUOURP-UHFFFAOYSA-N
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Description

“4-(Piperidin-3-ylthio)pyridine dihydrochloride” is a chemical compound with the CAS number 1198283-96-3 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a pyridine ring via a sulfur atom . The InChI code for this compound is 1S/C10H14N2S.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 267.22 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study detailed a robust synthesis method for a key intermediate in the synthesis of Crizotinib, which involves nucleophilic aromatic substitution and hydrogenation steps, indicating potential applications in pharmaceutical synthesis (Fussell et al., 2012).
  • Molecular Dynamics and Quantum Chemistry : Research on piperidine derivatives, including their adsorption and corrosion inhibition properties, involved quantum chemical calculations and molecular dynamics simulations, hinting at applications in materials science (Kaya et al., 2016).

Biomedical Applications

  • Anti-angiogenic and DNA Cleavage Activities : A study synthesized novel piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic properties and DNA cleavage abilities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
  • Inhibitors of PCSK9 mRNA Translation : Research identified N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 mRNA translation, pointing towards their therapeutic potential in managing cholesterol levels (Londregan et al., 2018).

Other Applications

  • Synthesis of Heterocycles : The generation of a 3,4-piperidyne and its use in synthesizing annulated piperidines highlights applications in the creation of complex heterocyclic structures (McMahon et al., 2015).
  • Antibacterial Activity : Microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, with subsequent testing for antibacterial activity, indicates potential use in developing new antibacterial compounds (Merugu et al., 2010).

Safety and Hazards

The safety information for “4-(Piperidin-3-ylthio)pyridine dihydrochloride” includes hazard statements H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-piperidin-3-ylsulfanylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCKWTJWDUOURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)SC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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